Array ( [bid] => 7057044 ) Buy 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

Catalog No.
S7343101
CAS No.
M.F
C15H22N2O3
M. Wt
278.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-di...

Product Name

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

IUPAC Name

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-20-11-13(18)10-17-8-7-16-15(19)9-14(17)12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3,(H,16,19)/t13-,14?/m1/s1

InChI Key

MALYCLCLBLRVGZ-KWCCSABGSA-N

Canonical SMILES

COCC(CN1CCNC(=O)CC1C2=CC=CC=C2)O

Isomeric SMILES

COC[C@@H](CN1CCNC(=O)CC1C2=CC=CC=C2)O
1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is a synthetic compound that belongs to the class of diazepines. Diazepines are a group of psychoactive drugs used primarily as anxiolytics, hypnotics, and anticonvulsants. They are one of the most frequently prescribed drugs worldwide. 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is an unusual diazepine that has garnered attention due to its unique set of properties and potential applications.
1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is an organic compound that is commonly referred to as Ro 15-1788. It was initially synthesized by Hoffman-La Roche in the 1980s as an antagonist to the benzodiazepine site of the GABA-A receptor. Several researchers have proposed that the compound can have therapeutic implications in conditions such as alcohol addiction, memory impairment, and anxiety. Moreover, it is postulated that Ro 15-1788 can be used as a tool for understanding the pharmacology of the GABA-A receptor.
Ro 15-1788 has a molecular weight of 346.44 g/mol and a chemical formula of C20H23N3O3. The compound is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. Ro 15-1788 has a melting point of 163-165 °C, and its boiling point is 536.7°C at 760 mmHg. The compound has a log P value of 2.4 and a pKa value of 7.26.
Ro 15-1788 is usually synthesized through a reaction between 2-amino-5-phenylpentanenitrile and (RS)-3-chloro-1,2-propanediol. This process yields two main isomers (R) and (S) -1-(2-hydroxy-3-methoxypropyl)-7-phenyl-1,4-diazepan-5-one. Separation using chiral high-performance liquid chromatography leads to the isolation of pure R-enantiomer. Characterization of Ro 15-1788 is done using analytical techniques such as Nuclear magnetic resonance spectroscopy, Infrared spectroscopy and Mass Spectrometry.
Analysis of Ro 15-1788 in biological samples or synthetic mixtures is done using instrumentation such as Gas chromatography, Liquid chromatography, Mass spectrometry and Nuclear magnetic resonance (NMR) spectroscopy.
Ro 15-1788 is a competitive antagonist to the benzodiazepine-binding site of the GABA-A receptor. Binding of the compound to the receptor results in the inhibition of the actions of benzodiazepines. Ro 15-1788 is said to elicit anxiogenic-like effects in animal models. However, several studies suggest that the compound has therapeutic implications in conditions such as alcohol addiction and memory impairment.
Ro 15-1788 is relatively safe when used in experimental settings at therapeutic doses. However, the compound has been reported to cause some adverse reactions such as transient dizziness, headache, and gastrointestinal discomfort. Safety concerns arise when used in the context of recreational drug use.
Ro 15-1788 can be used as a pharmacological tool in understanding the pharmacology of the GABA-A receptor. The compound has anxiogenic-like effects, and as such can be used to study anxiety disorders and fear memory. Additionally, Ro 15-1788 has been proposed as a therapeutic drug for alcohol addiction.
Current research is focused on furthering the understanding of the mechanisms of action of the compound. Additionally, researchers seek to identify possible therapeutic applications of Ro 15-1788 in other disorders such as epilepsy and schizophrenia.
Ro 15-1788 has potential implications in various fields of research and industry. In the pharmaceutical industry, the compound can be used as a therapeutic drug for alcohol addiction and anxiety disorders. In the field of neuroscience, Ro 15-1788 can be used as a pharmacological tool to understand the mechanisms of action of the GABA-A receptor. Furthermore, the compound can be used to develop new drugs for epilepsy and schizophrenia.
One major limitation of Ro 15-1788 is its high level of selectivity for the GABA-A receptor, which limits its potential application in diseases that do not involve the receptor. Future research directions could focus on improving the selectivity of Ro 15-1788 to expand its application range. Moreover, the compound can be used to develop new drugs that act on the GABA-A receptor.
Other future directions include evaluating the potential of Ro 15-1788 in other neurological disorders, investigating the regulatory pathways of the drug, and developing more efficient synthetic pathways. Additionally, it essential to study the pharmacokinetic profiles of the drug to understand how it is metabolized in different species.
1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is a diazepine derivative that has potential applications in various industries and areas of research. Several studies have evaluated the pharmacology of the compound, and it is currently being investigated as a therapeutic agent for anxiety disorders and addiction. Further research should focus on expanding the application range of Ro 15-1788, developing more efficient synthetic pathways, and evaluating its toxicity profiles. As knowledge about the compound increases, its potential implications in different fields will be realized, and new therapeutic agents will be developed.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

278.16304257 g/mol

Monoisotopic Mass

278.16304257 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-27-2023

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